Cas no 2825006-80-0 (2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile)

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile

- EN300-37346353

- 2825006-80-0

- 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile

-

- インチ: 1S/C7H6N2O3S/c1-13(11,12)6-2-5(3-8)7(10)9-4-6/h2,4H,1H3,(H,9,10)

- InChIKey: KLNBIUVIMMXDTQ-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1=CNC(C(C#N)=C1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 198.00991323g/mol

- どういたいしつりょう: 198.00991323g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37346353-0.05g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95.0% | 0.05g |

$202.0 | 2025-03-18 | |

| Enamine | EN300-37346353-0.1g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95.0% | 0.1g |

$301.0 | 2025-03-18 | |

| Aaron | AR02873G-50mg |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95% | 50mg |

$303.00 | 2025-02-15 | |

| Aaron | AR02873G-2.5g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95% | 2.5g |

$2373.00 | 2025-02-15 | |

| 1PlusChem | 1P0286V4-500mg |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95% | 500mg |

$902.00 | 2024-05-07 | |

| Aaron | AR02873G-10g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| 1PlusChem | 1P0286V4-50mg |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95% | 50mg |

$303.00 | 2024-05-07 | |

| Enamine | EN300-37346353-0.5g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95.0% | 0.5g |

$679.0 | 2025-03-18 | |

| Enamine | EN300-37346353-2.5g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95.0% | 2.5g |

$1707.0 | 2025-03-18 | |

| Enamine | EN300-37346353-5.0g |

2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile |

2825006-80-0 | 95.0% | 5.0g |

$2525.0 | 2025-03-18 |

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrileに関する追加情報

2-Hydroxy-5-Methanesulfonylpyridine-3-Carbonitrile: A Comprehensive Overview

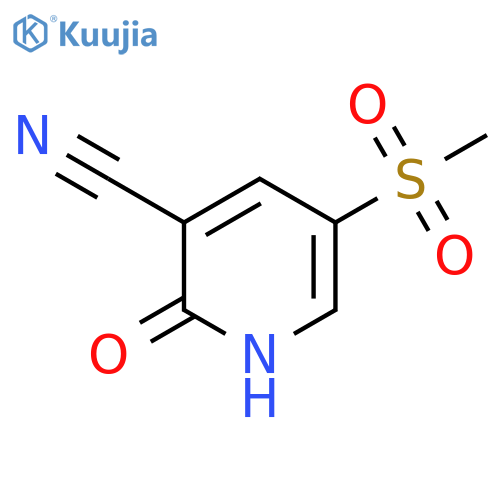

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile, also known by its CAS number CAS 2825006-80-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 3, and 5. Specifically, the hydroxyl group (-OH) is located at position 2, the methanesulfonyl group (SO₂CH₃) at position 5, and the cyano group (-CN) at position 3. These substituents contribute to the compound's unique chemical properties and reactivity.

The synthesis of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile involves a series of well-established organic reactions. Typically, the starting material is a pyridine derivative with appropriate substituents, which undergoes functional group transformations to introduce the hydroxyl, methanesulfonyl, and cyano groups. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. For instance, researchers have employed directed metallation techniques to install the cyano group at position 3, while microwave-assisted synthesis has been used to optimize the formation of the methanesulfonyl group at position 5.

The biological activity of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile has been a focal point of recent studies. Experimental data suggest that this compound exhibits potent inhibitory effects against various enzymes implicated in inflammatory and degenerative diseases. For example, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, preliminary in vitro assays indicate that this compound may possess antioxidant properties, making it a potential candidate for combating oxidative stress-related disorders.

The pharmacokinetic profile of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile has also been investigated in preclinical models. Research findings reveal that this compound demonstrates favorable absorption characteristics and moderate plasma stability, which are essential for its potential use as an orally administered drug. Furthermore, toxicological studies indicate that it exhibits low acute toxicity in animal models, suggesting a promising safety profile for further development.

In terms of applications, 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile holds potential in several therapeutic areas. Its anti-inflammatory and antioxidant properties make it a candidate for treating conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders. Moreover, ongoing research is exploring its potential as a modulator of cellular signaling pathways involved in cancer progression. Recent studies have highlighted its ability to induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

The structural versatility of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile also lends itself to further chemical modifications aimed at enhancing its pharmacokinetic and pharmacodynamic properties. Researchers are actively exploring strategies such as bioisosteric replacements and prodrug designs to improve its bioavailability and efficacy. For instance, substituting the methanesulfonyl group with other electron-withdrawing groups has been shown to enhance enzyme inhibitory activity without compromising stability.

In conclusion, 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile, with its unique structural features and promising biological activities, represents a valuable addition to the arsenal of pyridine-based compounds under investigation for therapeutic applications. As research continues to unravel its full potential, this compound stands as a testament to the power of organic synthesis in advancing drug discovery.

2825006-80-0 (2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile) 関連製品

- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)

- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)

- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)

- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)

- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)

- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)

- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)

- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)